1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11F |
|---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4H2,1H3/b3-2+ |
InChI Key |
BNPIMZOVKJNIRM-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1=CC=C(C=C1)F |
Canonical SMILES |
CC=CCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Contextualization Within Organofluorine Chemistry and Allylic Systems
The academic importance of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene is best understood by considering its two key structural components: the fluorinated aromatic ring and the allylic side chain. Organofluorine chemistry has become a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. wikipedia.orgrsc.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This is due to fluorine's high electronegativity, which can influence electron distribution and bond strengths throughout a molecule. nih.gov
Allylic systems, characterized by a double bond adjacent to a saturated carbon, exhibit unique reactivity. The positions next to the double bond are known as "allylic" and show enhanced reactivity compared to simple alkanes due to the proximity of the π system. This unique reactivity makes allylic compounds versatile intermediates in organic synthesis. researchgate.net The stability of allylic radicals and carbocations, a result of resonance delocalization, is a key factor in their chemical behavior.
This compound thus represents a convergence of these two important areas of organic chemistry. The presence of the fluorine atom on the benzene (B151609) ring is expected to modulate the electronic properties of the aromatic system and, consequently, the reactivity of the allylic side chain.
Rationale for Academic Investigation of 1 2e 2 Buten 1 Yl 4 Fluorobenzene S Synthetic and Reactivity Profiles
The academic investigation into the synthesis and reactivity of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene is driven by several key factors. Understanding how to efficiently construct this molecule and how it behaves in chemical reactions can provide valuable insights with broader implications for organic synthesis.
The synthesis of allylic fluorides and related compounds has been an area of active research, with various methods being developed, including transition metal-catalyzed reactions and organocatalytic approaches. researchgate.net The development of stereoselective methods for the synthesis of internal allylic fluorides is a particular challenge and an area of ongoing research. rsc.org The synthesis of this compound would likely involve the coupling of a fluorinated benzene (B151609) derivative with a butenyl side chain, a process for which various cross-coupling methodologies could be explored.
The reactivity profile of this compound is of significant interest due to the interplay of the fluoro-substituted aromatic ring and the allylic system. The fluorine atom, being an electron-withdrawing group, can influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions. Fluorobenzene (B45895) itself exhibits anomalous reactivity in such reactions, with the para position being highly activated towards substitution. researchgate.netacs.org This effect could be a key factor in the functionalization of the aromatic ring of the target molecule.
Furthermore, the allylic portion of the molecule is expected to undergo a variety of reactions, including nucleophilic substitution and additions to the double bond. The electronic influence of the 4-fluorophenyl group could affect the regioselectivity and stereoselectivity of these reactions. The study of such reactions in a molecule containing a fluorinated aromatic ring provides a valuable model for understanding the subtleties of electronic effects in organic reactions.
Overview of Prior Research Trends and Gaps Pertaining to Analogous Structures in Synthetic Methodology
Retrosynthetic Disconnections and Strategic Planning for Target Synthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 1-[(2E)-2-buten-1-yl]-4-fluorobenzene, the primary disconnection strategies focus on the formation of the C-C bond between the aromatic ring and the butenyl side chain.
Disconnection at the Allylic Carbon-Aryl Bond
The most logical and widely employed retrosynthetic disconnection for this compound is at the bond connecting the allylic carbon of the butenyl group to the fluorinated benzene (B151609) ring. This approach leads to two key synthons: a 4-fluorophenyl synthon and a 2-butenyl synthon.
This disconnection strategy gives rise to several practical synthetic equivalents. The 4-fluorophenyl synthon can be represented by a variety of organometallic reagents or aryl halides. For instance, it can be a 4-fluorophenyl Grignard reagent (4-F-C₆H₄MgBr), a 4-fluorophenylboronic acid (4-F-C₆H₄B(OH)₂), a 4-fluorophenylzinc halide (4-F-C₆H₄ZnX), or an organotin compound like (4-fluorophenyl)tributylstannane ((4-F-C₆H₄)SnBu₃). The aryl halide equivalent would typically be 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene.
The 2-butenyl synthon is typically an electrophilic species, such as a crotyl halide (e.g., (E)-1-bromo-2-butene or (E)-1-chloro-2-butene) or a derivative with a good leaving group, like crotyl acetate (B1210297) or tosylate. The stereochemistry of the double bond in the butenyl moiety is a crucial aspect to consider, and starting materials with the desired (E)-configuration are generally preferred to ensure the stereochemical outcome of the final product.
The forward sense of this strategy involves a cross-coupling reaction, which is a cornerstone of modern organic synthesis. Transition-metal catalysis, particularly with palladium or nickel, is the most common approach to effect this transformation.
Disconnection Strategies Involving the Butenyl Moiety
Alternative, though less common, retrosynthetic disconnections can be envisioned within the butenyl moiety itself. For example, one could consider a disconnection that forms the double bond late in the synthesis, perhaps via an elimination reaction of a suitable precursor. Another possibility involves the construction of the butenyl chain on the aromatic ring from a smaller fragment. However, these approaches are generally more complex and less convergent than the direct allylic carbon-aryl bond formation strategy. Therefore, the focus of modern synthetic efforts remains firmly on the cross-coupling approaches stemming from the primary disconnection.
Catalytic Approaches to the Formation of this compound
The formation of the C(sp²)-C(sp³) bond between the 4-fluorophenyl ring and the 2-butenyl chain is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Both palladium and nickel complexes have proven to be highly versatile and efficient catalysts for this purpose.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized the synthesis of biaryls and other carbon-carbon bond-containing molecules. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivities.
Palladium catalysis is the most extensively studied and widely used method for the formation of aryl-allyl bonds. Several named reactions are particularly relevant to the synthesis of this compound.
The Suzuki-Miyaura coupling is a powerful and popular choice due to the stability and low toxicity of the organoboron reagents. rsc.org This reaction typically involves the coupling of an arylboronic acid with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would involve the reaction of 4-fluorophenylboronic acid with an (E)-2-butenyl halide or a related derivative. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, and ligands can be employed to optimize the reaction.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | (E)-1-Bromo-2-butene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High (General) | [General Suzuki-Miyaura Conditions] |
| 4-Fluorophenylboronic acid | (E)-Crotyl Acetate | Pd(dba)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | High (General) | [General Suzuki-Miyaura Conditions] |
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. organic-chemistry.orgresearchgate.netorganic-chemistry.org This increased reactivity can be advantageous, allowing for milder reaction conditions. The synthesis would involve the coupling of a 4-fluorophenylzinc halide with an (E)-2-butenyl halide, catalyzed by a palladium or nickel complex. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |
| 4-Fluorophenylzinc chloride | (E)-1-Bromo-2-butene | Pd(PPh₃)₄ | THF | High (General) | [General Negishi Conditions] |
| 4-Fluorophenylzinc bromide | (E)-1-Chloro-2-butene | Ni(acac)₂ | DMPU | High (General) | [General Negishi Conditions] |
The Stille coupling employs organotin reagents, which are known for their tolerance to a wide range of functional groups. organic-chemistry.orgwikipedia.org The reaction would involve coupling (4-fluorophenyl)tributylstannane with an (E)-2-butenyl halide in the presence of a palladium catalyst. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | (4-Fluorophenyl)tributylstannane | (E)-1-Bromo-2-butene | Pd(PPh₃)₄ | - | Toluene | High (General) | [General Stille Conditions] |
A critical consideration in these palladium-catalyzed allylic arylations is the potential for the formation of regioisomers. The use of a crotyl group can lead to the formation of both the linear product (Sₙ2' pathway) and the branched product (Sₙ2 pathway). The regioselectivity is highly dependent on the nature of the catalyst, ligands, and reaction conditions. For the synthesis of the desired (E)-linear product, conditions that favor the Sₙ2' pathway are essential.
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. harvard.edunih.gov Nickel complexes can often catalyze the coupling of less reactive electrophiles, such as aryl chlorides and fluorides.
For the synthesis of this compound, a nickel-catalyzed Kumada-type coupling could be employed. This would involve the reaction of a 4-fluorophenyl Grignard reagent with an (E)-2-butenyl halide. Nickel catalysts, often in combination with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are effective for this transformation. Studies have shown that nickel/magnesium bimetallic cooperation can enhance the reactivity in the cross-coupling of aryl fluorides with Grignard reagents. harvard.edunih.gov
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 4-Fluorophenylmagnesium bromide | (E)-1-Chloro-2-butene | NiCl₂(dppp) | - | THF/DME | High (General) | [General Kumada Conditions] | | 1-Fluoro-4-iodobenzene | Crotylmagnesium chloride | Ni(acac)₂ | SIPr | THF | High (General) | [General Kumada Conditions] |
The choice between palladium and nickel catalysis will depend on factors such as the availability and cost of the starting materials, the desired reaction conditions, and the functional group tolerance required for the specific synthetic route. Both metals offer a powerful toolkit for the efficient and selective synthesis of this compound.
Emerging Catalytic Systems for C-C Bond Formation
The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the 4-fluorophenyl group and the 2-butenyl moiety. Modern catalytic systems offer powerful tools to achieve this transformation with high precision and efficiency.
Recent advancements in transition-metal catalysis have provided a diverse toolkit for C(sp²)–C(sp³) bond formation. For instance, palladium-catalyzed cross-coupling reactions are a mainstay in this area. The cross-coupling of aryl boronic acids with allylic alcohols represents a direct and atom-economical approach. organic-chemistry.org In a potential synthesis of the target compound, 4-fluorophenylboronic acid could be coupled with (2E)-2-buten-1-ol in the presence of a suitable palladium catalyst, such as one derived from triphenyl phosphite. organic-chemistry.org Notably, such reactions can proceed without the need for co-catalysts or bases, simplifying the reaction setup and purification. organic-chemistry.org
Another emerging strategy is the direct C-H allylation of arenes. Cobalt-catalyzed pyridyl-directed C-H allylation of arenes with allylic amines has been reported, demonstrating the feasibility of functionalizing an aromatic C-H bond directly. researchgate.net While this specific example involves a directing group, it highlights the potential for developing catalytic systems that could directly couple 4-fluorobenzene with a suitable 2-butenylating agent, thereby avoiding the pre-functionalization of the aromatic ring.
Nickel-catalyzed cross-coupling reactions have also gained prominence due to the lower cost and unique reactivity of nickel. Nickel catalysts have been shown to be effective in the cross-coupling of allylic alkyl ethers with organoboron compounds, a reaction that proceeds via the cleavage of inert C(sp³)–O(alkyl) bonds. organic-chemistry.org This methodology could be adapted for the synthesis of this compound by reacting an appropriate 2-butenyl ether with a 4-fluorophenylboron reagent.
The following table summarizes some emerging catalytic systems applicable to the synthesis of allylic arenes:
| Catalytic System | Reactants | Key Features |
| Palladium/Triphenyl Phosphite | Aryl boronic acid, Allylic alcohol | No co-catalyst or base required organic-chemistry.org |
| [Cp*Co(CO)I₂] | 2-Pyridylarene, Allylic amine | Directed C-H allylation researchgate.net |
| Nickel/Ligand | Allylic alkyl ether, Organoboron compound | Cleavage of inert C(sp³)-O bond organic-chemistry.org |
Organocatalytic Approaches in Complex Molecule Synthesis
Organocatalysis has emerged as a powerful third pillar of catalysis, complementing metal- and biocatalysis. In the context of synthesizing complex molecules with allylic functionalities, organocatalysis offers unique advantages, including mild reaction conditions and the avoidance of toxic heavy metals.
While a direct organocatalytic synthesis of this compound is not yet reported, analogous transformations demonstrate the potential of this approach. For instance, the enantioselective organocatalytic allylic amination of alkylidene cyanoacetates and malononitriles with azodicarboxylates has been achieved with high yields and enantioselectivities up to 99%. nih.gov This reaction showcases the ability of chiral organocatalysts to control stereochemistry in allylic functionalization.
More directly relevant is the development of organocatalytic regio- and enantioselective allylic alkylation. For example, the asymmetric C3-allylic alkylation of indolone-2-imines with Morita-Baylis-Hillman (MBH) carbonates has been developed using a chiral phosphine-amide catalyst, affording 3-allylindoles in high yields and excellent stereoselectivities. acs.org This demonstrates the principle of using organocatalysts to forge C-C bonds at the allylic position, a strategy that could be conceptually applied to the allylation of a suitable 4-fluorophenyl nucleophile.
The key to a successful organocatalytic synthesis of the target compound would be the identification of a suitable nucleophilic precursor of the 4-fluorophenyl moiety and a 2-butenyl electrophile that can be activated by a chiral organocatalyst.
Photoredox Catalysis in C(sp²)–C(sp³) Bond Formation
Photoredox catalysis has revolutionized organic synthesis by enabling the formation of challenging chemical bonds under mild conditions using visible light. The generation of radical intermediates through single-electron transfer processes opens up new avenues for C(sp²)–C(sp³) bond formation.
A dual copper- and photoredox-catalyzed approach has been shown to be effective for the C(sp²)–C(sp³) cross-coupling of aryl boronic acids with benzyl (B1604629) bromides. rsc.org This cooperative catalysis strategy could be adapted for the synthesis of this compound by coupling 4-fluorophenylboronic acid with a suitable 2-butenyl halide. The photoredox cycle would generate an alkyl radical from the butenyl halide, which would then engage in the copper catalytic cycle to form the desired product.
Metal-free photoredox catalysis offers a more sustainable alternative. A metal-free strategy for the formation of C(sp³)–C(sp) and C(sp³)–C(sp²) bonds from redox-activated primary amine derivatives has been developed. researchgate.net This method involves the reaction of 2,4,6-triphenylpyridinium salts with alkynyl or vinyl sulfones. A similar approach could be envisioned where a redox-activated derivative of 4-fluoroaniline (B128567) is coupled with a suitable 2-butenyl partner under photoredox conditions.
The following table presents a comparison of photoredox catalytic systems for C-C bond formation:
| Catalytic System | Reactants | Mechanism |
| Dual Copper/Photoredox | Aryl boronic acid, Benzyl bromide | Cooperative catalysis involving radical intermediates rsc.org |
| Metal-Free Photoredox | Redox-activated amine, Alkynyl/Vinyl sulfone | Radical-based C-C bond formation researchgate.net |
Stereoselective Synthesis of this compound and Related Chiral Analogs
The introduction of chirality into the 2-butenyl side chain of this compound would lead to valuable chiral building blocks. Stereoselective synthesis provides the tools to control the three-dimensional arrangement of atoms with high precision.
Enantioselective and Diastereoselective Control in Precursor Synthesis
The stereoselective synthesis of the target compound or its chiral analogs can be achieved by controlling the stereochemistry of a precursor molecule. For instance, the catalytic enantioselective synthesis of allylic boronates bearing a trisubstituted alkenyl fluoride (B91410) has been reported. nih.gov This method, utilizing a bisphosphine-copper catalyst, allows for the preparation of chiral allylic boronates with high enantioselectivity. Such a chiral boronate could then be coupled with a 4-fluorophenyl electrophile to furnish the desired chiral product.
Another approach involves the enantioselective synthesis of chiral allylic esters. Trichloroacetimidate derivatives of prochiral (Z)-2-alken-1-ols can react with carboxylic acids in the presence of a chiral cobalt-palladium catalyst to yield chiral 3-acyloxy-1-alkenes with high enantiopurity. nih.gov A similar strategy could be employed to generate a chiral 2-butenyl precursor that can be subsequently converted to the target molecule.
Asymmetric Hydrogenation or Other Chiral Inductions on Related Scaffolds
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral double bonds. While the target molecule itself does not have a prochiral double bond that can be directly hydrogenated to create a chiral center at the desired position, related scaffolds can be employed. For example, the asymmetric hydrogenation of fluorinated allylic alcohols using an iridium complex has been developed for the preparation of chiral 1,2-fluorohydrins. rsc.org
A more relevant strategy would be the asymmetric hydrogenation of a precursor containing a carbon-carbon double bond that, upon reduction, would generate the desired chirality. For instance, a precursor with an exocyclic double bond could be synthesized and then subjected to asymmetric hydrogenation. The asymmetric hydrogenation of racemic allylic alcohols via an isomerization-dynamic kinetic resolution cascade has been reported, catalyzed by a ruthenium complex, to produce enantioenriched chiral alcohols with high diastereo- and enantioselectivities. nih.gov A similar dynamic kinetic resolution approach could be envisioned for a racemic precursor to a chiral analog of the target molecule.
The following table summarizes selected stereoselective synthesis strategies:
| Method | Precursor | Catalyst | Key Feature |
| Enantioselective Borylation | Allyldifluoride | Bisphosphine-Copper | Synthesis of chiral allylic boronates nih.gov |
| Enantioselective Acylation | (Z)-2-Alken-1-ol trichloroacetimidate | Cobalt-Palladium | Synthesis of chiral allylic esters nih.gov |
| Asymmetric Hydrogenation | Racemic allylic alcohol | Ruthenium complex | Dynamic kinetic resolution nih.gov |
Non-Catalytic Synthetic Routes
While catalytic methods often offer higher efficiency and selectivity, non-catalytic routes can be advantageous in certain situations, such as for large-scale synthesis where catalyst cost and removal can be a concern.
A transition-metal-free cross-coupling reaction between aryl- and vinylboronic acids and various allylic bromides has been reported to produce allylated products in good yields. organic-chemistry.org This reaction relies on the use of an inorganic base and a small amount of water. For the synthesis of this compound, this would involve the reaction of 4-fluorophenylboronic acid with (2E)-1-bromo-2-butene.
Another potential non-catalytic approach could involve the nucleophilic substitution of a suitable leaving group on the 2-butenyl chain by a 4-fluorophenyl nucleophile. For example, a Grignard reagent derived from 4-fluorobromobenzene could react with (2E)-1-bromo-2-butene. However, such reactions can sometimes suffer from issues of regioselectivity (Sₙ2 vs. Sₙ2' attack).
A simplified synthesis of trans-1-tosyloxy-4-substituted-2-butenes using silver(I) salts has been described, starting from trans-1,4-dibromo-2-butene. nih.gov The resulting 4-fluoro-1-tosyloxy-2-butene could then potentially undergo a non-catalytic coupling reaction with a suitable 4-fluorophenyl organometallic reagent.
The fluorous synthesis of allylic fluorides offers a unique non-catalytic C-F bond formation step as part of a tagging-detagging strategy. rsc.org While this specific method is for the synthesis of allylic fluorides, the underlying principles of using fluorous tags for synthesis and purification could be adapted to a multi-step, non-catalytic synthesis of the target compound.
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Strategies
Olefination reactions are powerful tools for forming carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methodologies for converting carbonyl compounds into alkenes.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org For the synthesis of this compound, a plausible route would involve the reaction of 4-fluorobenzaldehyde (B137897) with the ylide generated from (prop-1-en-1-yl)triphenylphosphonium salt. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides (where the R group on the ylide carbon is alkyl) typically lead to (Z)-alkenes, whereas stabilized ylides (where R is an electron-withdrawing group) predominantly yield (E)-alkenes. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org A key advantage of the HWE reaction is its strong tendency to produce the thermodynamically more stable (E)-alkene, which is ideal for synthesizing the target compound. wikipedia.orgnrochemistry.com The reaction of 4-fluorobenzaldehyde with the anion of diethyl (prop-1-en-1-yl)phosphonate would be a direct route. The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification. alfa-chemistry.comorganic-chemistry.org
The stereoselectivity of these reactions can be influenced by various factors. While the standard HWE reaction strongly favors the E-isomer, modifications exist to tune the stereochemical outcome. For instance, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/THF with 18-crown-6), can favor the formation of (Z)-alkenes. nrochemistry.com
Below is a table illustrating a hypothetical HWE approach to the target compound and factors influencing stereoselectivity.
| Reagents | Base/Solvent | Expected Major Isomer | Rationale |
| 4-Fluorobenzaldehyde, Diethyl prop-1-enylphosphonate | NaH / THF | (E) | Standard HWE conditions strongly favor the thermodynamically stable trans-alkene. wikipedia.org |
| 4-Fluorobenzaldehyde, Diethyl prop-1-enylphosphonate | NaH / DME | (E) | Similar to THF, DME is a common solvent for HWE reactions leading to the E-isomer. harvard.edu |
| 4-Fluorobenzaldehyde, Bis(2,2,2-trifluoroethyl) prop-1-enylphosphonate | KHMDS / 18-crown-6, THF | (Z) | These are Still-Gennari conditions, designed to accelerate the elimination from the cis-oxaphosphetane intermediate, yielding the Z-alkene. nrochemistry.com |
Grignard or Organolithium Reagent Mediated Syntheses for Target Construction
Organometallic reagents such as Grignard and organolithium compounds provide an alternative pathway for constructing the carbon skeleton of this compound. purdue.edumasterorganicchemistry.com These highly reactive species act as powerful carbon nucleophiles.
A potential two-step strategy involves the addition of a 4-fluorophenyl organometallic reagent to an α,β-unsaturated aldehyde. For instance, the reaction of 4-fluorophenylmagnesium bromide (a Grignard reagent) or 4-fluorophenyllithium with crotonaldehyde (B89634) ((2E)-but-2-enal) would yield 1-(4-fluorophenyl)but-2-en-1-ol. purdue.edu Subsequent dehydration of this allylic alcohol, typically under acidic conditions, would generate the target alkene. Careful selection of the dehydration conditions is necessary to avoid isomerization or rearrangement of the double bond.
Alternatively, the nucleophile and electrophile can be reversed. The addition of an allyl Grignard reagent (e.g., crotylmagnesium bromide) to 4-fluorobenzaldehyde would also produce the same allylic alcohol intermediate, which could then be dehydrated.
Direct coupling provides a more convergent approach. A 4-fluorophenyl Grignard or organolithium reagent could potentially be coupled with a crotyl halide (e.g., (E)-1-bromobut-2-ene) in the presence of a suitable catalyst, such as a copper salt. Copper-catalyzed allylic alkylation with organolithium reagents is a known method for forming such C-C bonds. nih.gov
| Synthetic Approach | Reagent 1 | Reagent 2 | Intermediate/Product | Key Considerations |
| Addition-Dehydration | 4-Fluorophenylmagnesium bromide | Crotonaldehyde | 1-(4-Fluorophenyl)but-2-en-1-ol, then dehydration to the target compound. | Controlling dehydration conditions to maintain double bond position and E-geometry. |
| Addition-Dehydration | Crotylmagnesium bromide | 4-Fluorobenzaldehyde | 1-(4-Fluorophenyl)but-2-en-1-ol, then dehydration to the target compound. | Stereochemistry of the crotyl reagent can influence the diastereomeric intermediate. |
| Catalytic Cross-Coupling | 4-Fluorophenyllithium | (E)-1-Bromobut-2-ene | This compound (Directly) | Requires a catalyst (e.g., Cu(I) salt) to promote coupling and prevent side reactions. nih.gov |
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing reaction parameters is crucial for maximizing chemical yield, minimizing byproducts, and ensuring stereochemical purity. For the synthesis of this compound, key areas of optimization include solvent choice, temperature, and, in catalytic processes, the ligand and catalyst concentration.
Solvent Effects and Temperature Optimization Studies
The choice of solvent can profoundly impact a reaction's rate, selectivity, and even its mechanistic pathway. In olefination reactions, solvent polarity can influence the stability of intermediates and transition states. For example, in some Julia-Kocienski olefinations, the use of polar aprotic solvents like DMF or DMPU can favor the formation of (Z)-alkenes, a reversal from the selectivity observed in less polar solvents like THF. academie-sciences.fr While standard HWE reactions are robust in producing (E)-alkenes in common ethereal solvents, optimization studies for analogous systems often explore a range of solvents to fine-tune the E/Z ratio and improve yield.
Temperature is another critical variable. Grignard and organolithium reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) to control their high reactivity and prevent side reactions, such as enolization of the carbonyl component. cmu.edunih.gov For the formation of functionalized Grignard reagents, low temperatures can be essential to preserve functional groups that would otherwise react with the organometallic species. cmu.edu In some cases, an optimal temperature range is found where the reaction proceeds efficiently without significant decomposition or byproduct formation. researchgate.net
| Parameter | Condition | Potential Effect on Synthesis of this compound | Rationale |
| Solvent | THF or Diethyl Ether | Good for Organometallic/HWE: Standard, non-polar aprotic solvents that effectively solvate the reagents. | Well-established solvents for Grignard, organolithium, and HWE reactions. |
| DMF or DMPU (Polar Aprotic) | May alter stereoselectivity: Could potentially decrease the E/Z ratio in olefination reactions. | Polar solvents can influence the stability of reaction intermediates, sometimes favoring Z-isomer formation. academie-sciences.fr | |
| Fluorinated Alcohols (e.g., HFIP) | May enhance reactivity: Could potentially accelerate reaction rates. | Fluorinated solvents can have beneficial effects on reactivity through strong hydrogen-bonding capabilities. researchgate.net | |
| Temperature | -78 °C to 0 °C | Improved control for organometallics: Minimizes side reactions during addition to carbonyls. | Controls the high reactivity of Grignard/organolithium reagents and can improve selectivity. cmu.edunih.gov |
| Room Temperature to Reflux | Increased rate for HWE/Coupling: Drives reactions to completion. | Olefination and cross-coupling reactions often require heating to proceed at a practical rate. |
Ligand Design and Catalyst Loading Optimization in Catalytic Transformations
For syntheses involving catalytic cross-coupling reactions, such as a Suzuki or Stille coupling, the ligand and catalyst loading are paramount. A plausible Suzuki coupling route to the target molecule would involve the reaction of 4-fluorophenylboronic acid with (E)-1-bromobut-2-ene, catalyzed by a palladium complex.
Ligand Design: The ligand coordinates to the metal center (e.g., palladium) and modulates its electronic properties and steric environment. This, in turn, influences the catalyst's activity, stability, and selectivity. Phosphine-based ligands are commonly used in palladium-catalyzed cross-couplings. nih.gov The choice of ligand can dramatically affect the reaction outcome. For instance, bulky, electron-rich phosphine ligands often promote the oxidative addition step and can lead to higher catalytic activity. The optimization of ligand structure is a key area of research to develop more efficient and versatile catalytic systems. nih.govnih.gov
Catalyst Loading: The amount of catalyst used is a critical parameter for both economic and practical reasons. While a higher catalyst loading might increase the reaction rate, the goal is to find the minimum amount of catalyst required to achieve a high yield in a reasonable time. researchgate.net Optimizing catalyst loading reduces costs, simplifies purification by minimizing residual metal content in the product, and increases the turnover number (TON), a measure of catalyst efficiency. Studies often show that catalyst loading can be significantly lowered without compromising the yield, especially with highly active catalyst systems. researchgate.net
| Parameter | Variation | Hypothetical Effect on Suzuki Coupling for Target Compound | Rationale |
| Ligand | Triphenylphosphine (PPh₃) | Baseline performance: A common, versatile ligand that is often effective. | Frequently used in a wide range of cross-coupling reactions. nih.gov |
| Buchwald-type biaryl phosphines (e.g., SPhos) | Potentially higher activity: May lead to faster reaction rates and allow for lower catalyst loading. | These are bulky, electron-rich ligands designed to enhance the efficiency of Pd-catalyzed cross-coupling reactions. | |
| N-Heterocyclic Carbenes (NHCs) | High stability and activity: Can provide highly stable and active catalysts. | NHCs are strong sigma-donating ligands that form robust bonds with palladium, often resulting in highly active and long-lived catalysts. | |
| Catalyst Loading | 1-5 mol% | High conversion: Typically sufficient for initial laboratory-scale synthesis. | A standard range for ensuring the reaction proceeds to completion. |
| 0.1-0.01 mol% | Improved efficiency: Desirable for process chemistry, leading to higher TON and lower cost. | Requires a highly active catalyst/ligand system to achieve full conversion. researchgate.net | |
| <0.01 mol% | State-of-the-art catalysis: Represents a highly optimized system with excellent turnover frequency (TOF). mdpi.com | Achievable with exceptionally active and stable catalytic systems, often a goal of advanced catalyst development. |
Electrophilic and Nucleophilic Reactions Involving the Fluorobenzene (B45895) Moiety
The reactivity of the aromatic core in this compound is governed by the electronic interplay between the fluorine atom and the (2E)-2-buten-1-yl substituent. These groups exert competing and complementary influences on the electron density of the benzene ring, thereby dictating its behavior in electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Studies on the Fluorobenzene Ring
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. xmu.edu.cn The rate and regioselectivity of these reactions are profoundly influenced by the substituents attached to the ring. manavchem.comorganicchemistrytutor.comlibretexts.org In the case of this compound, the directing effects of both the fluorine atom and the butenyl group must be considered.
The fluorine atom exhibits a dual electronic effect. Due to its high electronegativity, it withdraws electron density from the ring inductively (-I effect), which tends to deactivate the ring towards electrophilic attack compared to benzene. manavchem.comstackexchange.com However, through its lone pairs of electrons, fluorine can donate electron density into the π-system via resonance (+R effect), particularly stabilizing the carbocation intermediates formed during ortho and para attack. stackexchange.compearson.com This resonance effect makes fluorine an ortho, para-director, despite its deactivating nature. acs.orguci.edu Notably, fluorobenzene is the most reactive of the halobenzenes in EAS reactions and is almost as reactive as benzene itself, with substitution occurring with high selectivity at the para position. acs.orgacs.org
The (2E)-2-buten-1-yl group, as an alkyl substituent, is classified as an activating group and an ortho, para-director. libretexts.orgcognitoedu.org It donates electron density to the ring primarily through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and stabilizing the arenium ion intermediate. libretexts.orgstackexchange.com
| Position of Attack | Influence of (2E)-2-Buten-1-yl Group (at C1) | Influence of Fluoro Group (at C4) | Predicted Outcome |
|---|---|---|---|
| C2, C6 | Activating, ortho-directing | meta-directing | Favored due to strong activation from alkyl group |
| C3, C5 | meta-directing | Deactivating, ortho-directing | Favored due to directing effect of fluorine |
Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, the SNAr mechanism is favored by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. core.ac.uknih.gov
In this compound, the fluorine atom is an excellent leaving group for SNAr reactions due to the high polarity of the C-F bond. masterorganicchemistry.com However, the molecule lacks a strong EWG. The (2E)-2-buten-1-yl group is an electron-donating group (EDG), which increases the electron density of the ring and thus deactivates it towards attack by nucleophiles. nih.gov This makes the compound essentially unactivated for classical, thermally-driven SNAr reactions, which typically require substrates like 4-fluoronitrobenzene.
Recent advances in synthetic methodology have enabled SNAr reactions on electron-neutral and even electron-rich fluoroarenes. nih.govacs.org These methods overcome the high activation barrier by alternative activation modes:
Photoredox Catalysis : Organic photoredox catalysts can facilitate the reaction by generating a radical cation from the fluoroarene, which is significantly more electrophilic and susceptible to nucleophilic attack. nih.gov
Transition Metal Catalysis : Certain ruthenium and rhodium complexes can coordinate to the arene ring (forming a π-arene complex), which withdraws electron density and activates it towards nucleophilic attack. rsc.orgnsf.gov
Strong Bases : The use of organic superbases can promote concerted SNAr reactions, avoiding the formation of a high-energy Meisenheimer intermediate. This approach has shown success with a wide range of aryl fluorides, regardless of their electronic nature. nih.govacs.org
Under these modern conditions, this compound could potentially undergo substitution of the fluorine atom by various nucleophiles, such as amines, azoles, or carboxylic acids. nih.gov However, reaction yields may be modest due to potential product inhibition, where the more electron-rich product binds more strongly to a catalyst than the starting material. nih.govnsf.gov
Directed Ortho Metalation (DoM) Strategies and Subsequent Functionalization
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgicho.edu.pl The DMG, typically a heteroatom-containing functional group, coordinates to the lithium reagent, directing the deprotonation to the adjacent position. wikipedia.orguwindsor.ca
In this compound, the fluorine atom can function as a moderate DMG. organic-chemistry.org It can direct a strong base, such as n-butyllithium or sec-butyllithium, to selectively deprotonate one of the adjacent C-H bonds (at the C3 or C5 position). The (2E)-2-buten-1-yl group does not act as a DMG.
The general mechanism proceeds as follows:
Coordination of the alkyllithium reagent to the Lewis basic fluorine atom.
Intramolecular deprotonation of the C-H bond at the C3 position, forming a thermodynamically stable aryllithium intermediate.
The resulting aryllithium species can then be trapped by a wide variety of electrophiles to introduce new functional groups with high regioselectivity.
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Carbon dioxide | CO2 (s) | -COOH (Carboxylic acid) |
| Iodine | I2 | -I (Iodo) |
| Aldehydes/Ketones | R2C=O | -CR2(OH) (Tertiary alcohol) |
| Silyl halides | TMS-Cl | -Si(CH3)3 (Trimethylsilyl) |
| Boronic esters | B(OiPr)3 | -B(OH)2 (after hydrolysis) |
This strategy provides a reliable route to 2-substituted-4-[(2E)-2-buten-1-yl]-1-fluorobenzene derivatives, which would be difficult to access selectively through classical electrophilic aromatic substitution.
Reactions Involving the (2E)-2-Buten-1-Yl Chain
The (2E)-2-buten-1-yl side chain possesses a carbon-carbon double bond, which serves as a key site for a variety of functionalization reactions. researchgate.net These transformations allow for the selective modification of the alkene moiety without altering the aromatic ring.
Alkene Functionalization Reactions (e.g., Hydroboration, Epoxidation, Dihydroxylation)
The double bond in the butenyl chain can undergo several classic addition reactions, leading to a range of valuable products.
Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov hydration of the alkene. wikipedia.orgbyjus.com Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) followed by oxidative workup (e.g., hydrogen peroxide and sodium hydroxide) results in the addition of a hydrogen and a hydroxyl group across the double bond. wikipedia.orglibretexts.org The hydroxyl group is installed at the less substituted carbon atom (C3 of the butenyl chain), and the addition occurs with syn-stereochemistry. masterorganicchemistry.comvisualizeorgchem.com
Epoxidation : The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the direct transfer of an oxygen atom to the double bond, forming a three-membered oxirane ring. The stereochemistry of the starting alkene is retained in the product.
Dihydroxylation : This reaction introduces two hydroxyl groups across the double bond, forming a vicinal diol. The stereochemical outcome depends on the reagents used:
Syn-dihydroxylation : Achieved using reagents like osmium tetroxide (OsO₄, used catalytically with a co-oxidant like N-methylmorpholine N-oxide) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.org Both hydroxyl groups are added to the same face of the double bond.
Anti-dihydroxylation : This is typically performed in a two-step sequence involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org The two hydroxyl groups are added to opposite faces of the original double bond.
| Reaction | Typical Reagents | Product | Regio/Stereochemistry |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH3·THF; 2. H2O2, NaOH | Alcohol | Anti-Markovnikov, syn-addition |
| Epoxidation | m-CPBA | Epoxide | Stereoretentive |
| Syn-Dihydroxylation | cat. OsO4, NMO | Vicinal Diol | syn-addition |
| Anti-Dihydroxylation | 1. m-CPBA; 2. H3O+ | Vicinal Diol | anti-addition |
Radical Reactions and Intramolecular Radical Cyclizations
The alkene in the (2E)-2-buten-1-yl chain can also participate in radical reactions. While intermolecular radical additions are possible, intramolecular radical cyclizations are of significant synthetic interest for constructing new ring systems. wikipedia.orgthieme-connect.de
For a radical cyclization to occur, a radical must first be generated elsewhere in the molecule at a position that allows for an intramolecular attack on the double bond. wikipedia.org In the parent molecule, this compound, there is no simple pathway to initiate such a reaction. However, if the molecule is first functionalized (for example, using the DoM chemistry described in section 3.1.3), a radical precursor can be installed.
Rearrangement Reactions Involving the Allylic System
The allylic system in this compound, characterized by the C=C double bond adjacent to a saturated CH group bonded to the aromatic ring, is a site of potential reactivity for rearrangement reactions. An allylic rearrangement, or allylic shift, involves the migration of the double bond within the three-carbon allyl framework. Such reactions typically proceed through nucleophilic substitution (SN1' or SN2') or electrophilic substitution pathways.
In the case of a nucleophilic substitution, reaction conditions favoring an SN1 mechanism would lead to the formation of a resonance-stabilized allylic carbocation intermediate. dtu.dk Attack by a nucleophile could then occur at either carbon 1 or carbon 3 of the butenyl chain, leading to a mixture of products. For this compound, this would result in the starting regioisomer and the rearranged product, 1-(1-(4-fluorophenyl)but-3-en-2-yl) derivative. Alternatively, a concerted SN2' mechanism allows a nucleophile to attack the terminal carbon of the double bond, displacing a leaving group from the benzylic position in a single step. dtu.dk
Allylic rearrangements can also be catalyzed by transition metals that form π-allyl complexes. Experimental and computational studies on the bromination of allylaryl derivatives have shown that electron-rich aryl rings can promote a 1,2-shift, leading to rearranged products through a spiro intermediate. unblog.fr The electron-donating character of the fluorine atom on the phenyl ring of this compound could influence the stability of intermediates and thus the propensity for such rearrangements.
Pericyclic Reactions (e.g., Diels-Alder, Claisen Rearrangement if activated)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. researchgate.net The electronic structure of this compound makes it a potential participant in certain types of these reactions, although its direct reactivity can be limited without further activation.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. acs.orgnih.gov this compound itself does not possess a conjugated diene system. However, its structural isomer, 1-(buta-2,3-dien-2-yl)-4-fluorobenzene (B12845965) (an allene), can act as a dienophile. A study reported an unusual Lewis acid-catalyzed Diels-Alder cycloaddition between aryl allenes, including the 4-fluoro substituted variant, and acrylates to yield dihydronaphthalene derivatives. acs.org The mechanism is proposed to be a concerted, asynchronous [4+2] cycloaddition. acs.org Although the reaction involves an allene (B1206475) rather than the specific (2E)-2-buten-1-yl isomer, it highlights a potential pericyclic reactivity pathway for the carbon skeleton of the target compound. Computational studies on the Diels-Alder reactions of allenes with dienes have explored both concerted and stepwise radical mechanisms, with the reaction barriers being sensitive to the specific substrates involved. nih.govnih.govresearchgate.net
| Reaction Type | Role of Compound | Required Structural Feature | Applicability to this compound | Reference |
|---|---|---|---|---|
| Diels-Alder | Dienophile | π-bond (alkene) | Possible, but the alkene is not strongly activated. Reactivity is higher for isomeric allene form. | acs.orgnih.gov |
| Claisen Rearrangement | Substrate | Allyl aryl ether | Not directly applicable as the compound is not an ether. | organic-chemistry.orgbyjus.comlibretexts.org |
| Ene Reaction | Ene component | Allylic C-H bond | Plausible in the presence of a suitable enophile (e.g., an aryne). | nsf.gov |
Claisen Rearrangement: The classic Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl aryl ether or allyl vinyl ether to produce an ortho-allyl phenol (B47542) or a γ,δ-unsaturated carbonyl compound, respectively. organic-chemistry.orgbyjus.comlibretexts.org This reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgquora.com Since this compound is not an ether, it cannot undergo a classic Claisen rearrangement. While acid-catalyzed variants of the Claisen rearrangement exist that proceed through polar transition states, these are also specific to allyl aryl ethers. researchgate.net
Organometallic Transformations of this compound
The aromatic ring and the allylic system of the compound provide two key sites for interactions with organometallic reagents and catalysts.
Palladacycle Formation and Reactivity in Catalytic Cycles
Palladacycles are organopalladium compounds containing a carbon-palladium bond within a cyclic structure. wikipedia.org They are often formed via C-H bond activation and can serve as key intermediates or stable pre-catalysts in a variety of cross-coupling reactions. researchgate.netwikipedia.org For this compound, palladacycle formation could occur through either allylic C-H activation or aromatic C-H activation.
Mechanistic investigations of palladium-catalyzed allylic C-H activation in para-substituted allylbenzenes have shown that the C-H bond is broken in the turnover-limiting step, often with the assistance of a coordinated base like acetate. dtu.dkacs.orgacs.org This process generates a π-allyl palladium intermediate, which is a key species in catalytic cycles for allylic functionalization. nih.govnih.gov The catalytic cycle typically involves C-H activation to form the Pd(II) π-allyl complex, subsequent nucleophilic attack on the allyl group, and reductive elimination to regenerate the active Pd(0) catalyst. youtube.com
Alternatively, the fluorine atom can direct ortho-palladation of the aromatic ring. researchgate.net Chelate-directed palladium-catalyzed C-H functionalization often proceeds via a palladacycle intermediate. nih.gov While five-membered palladacycles are often thermodynamically favored, six-membered rings can be kinetically preferred in some systems. nih.gov Once formed, these palladacycles can act as pre-catalysts, generating highly active Pd(0) species upon reductive elimination, which then drive catalytic cross-coupling reactions like Suzuki or Heck couplings. researchgate.netwikipedia.orgscilit.com
Metallation Reactions and Subsequent Functionalization with Electrophiles
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The fluorine atom is recognized as a potent, albeit modest, directing group for ortho-lithiation. researchgate.netuwindsor.ca
Therefore, treatment of this compound with a strong base like n-butyllithium or s-butyllithium is expected to result in deprotonation primarily at the C3 position, ortho to the fluorine atom. The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles. This provides a direct route to 3-substituted-4-fluoro-1-allylbenzene derivatives.
| Electrophile | Functional Group Introduced | Potential Product Type | Reference |
|---|---|---|---|
| CO2 (Carbon Dioxide) | -COOH (Carboxylic Acid) | 2-allyl-5-fluorobenzoic acid | researchgate.net |
| DMF (Dimethylformamide) | -CHO (Aldehyde) | 2-allyl-5-fluorobenzaldehyde | researchgate.net |
| I2 (Iodine) | -I (Iodide) | 1-allyl-2-iodo-4-fluorobenzene | researchgate.net |
| (CH3)3SiCl (Trimethylsilyl chloride) | -Si(CH3)3 (Trimethylsilyl) | (2-allyl-5-fluorophenyl)trimethylsilane | uwindsor.ca |
| R2B(OR') (Boronic esters) | -B(OR')2 (Boronic ester) | 2-(2-allyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | bris.ac.uksemanticscholar.org |
Olefin Metathesis Studies as a Substrate or Product Component
Olefin metathesis is a versatile reaction for the formation of carbon-carbon double bonds, catalyzed by metal-carbene complexes of ruthenium, molybdenum, or tungsten. wikipedia.orglibretexts.org The reaction involves the redistribution of alkene fragments through a metallacyclobutane intermediate. wikipedia.org
As a terminal alkene, this compound can participate in cross-metathesis (CM) reactions with other olefins. libretexts.org For instance, reaction with a partner alkene (R-CH=CH-R') in the presence of a catalyst like Grubbs' second-generation catalyst would lead to new substituted olefins. Homodimerization to form 1,4-bis(4-fluorophenyl)hex-3-ene is also a possible outcome. The reactivity in CM is substrate-dependent; styrenic compounds are generally classified as Type I or II olefins, indicating a moderate to high tendency to undergo metathesis.
The presence of the fluorine atom on the aromatic ring is generally well-tolerated by modern ruthenium catalysts. nih.govchemrxiv.org However, metathesis involving fluoroalkenes (where fluorine is directly on the double bond) can be challenging due to the formation of stable Fischer-type carbene intermediates. researchgate.netresearchgate.net This is not directly applicable to the subject compound but is a relevant consideration in the broader context of metathesis with fluorinated molecules.
Mechanistic Investigations of Key Transformations
The mechanisms underpinning the potential reactions of this compound are diverse and dictated by the specific transformation.
Pericyclic Reactions : For a potential Diels-Alder reaction involving an isomeric allene form, the mechanism is believed to be a concerted, asynchronous [4+2] cycloaddition. acs.org Computational studies indicate that stepwise diradical pathways can also be viable for allene cycloadditions, with the preferred path depending on the specific diene and allene substitution. nih.govresearchgate.net A hypothetical Claisen-type rearrangement would proceed via a concerted wikipedia.orgwikipedia.org-sigmatropic shift, characterized by a highly ordered, six-membered cyclic transition state. byjus.comlibretexts.org
Directed ortho-Metalation : The mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to a Lewis basic heteroatom on the directing group. wikipedia.org In this case, the lone pairs on the fluorine atom would coordinate to the lithium, lowering the kinetic barrier for deprotonation of the adjacent ortho proton by the alkyl base. uwindsor.ca This pre-coordination complex correctly positions the base for regioselective proton abstraction.
Olefin Metathesis : The widely accepted Chauvin mechanism describes the reaction proceeding through a series of [2+2] cycloadditions and cycloreversions. wikipedia.org The catalytic cycle is initiated by the reaction of the substrate olefin with the metal-carbene catalyst to form a four-membered metallacyclobutane intermediate. This intermediate then fragments in a retro-[2+2] reaction to release a new olefin and a new metal-carbene, which propagates the cycle. libretexts.org
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Elucidation
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and providing insight into the structure of the transition state. wikipedia.orgprinceton.edu By replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu Secondary KIEs occur when the labeled atom is not directly involved in bond breaking or formation but its environment is altered during the rate-limiting step. wikipedia.org
For this compound, KIE studies could be designed to probe various potential reactions, such as electrophilic addition to the butenyl double bond or substitution reactions at the benzylic position. For instance, deuteration at the C1 or C2 position of the butenyl chain would be informative.
Table 1: Hypothetical Kinetic Isotope Effect Data for Reactions of this compound
| Reaction Type | Position of Deuteration | Expected kH/kD | Mechanistic Implication |
| Electrophilic Addition | C2 of butenyl chain | > 1 | C-H bond breaking at C2 is part of the rate-determining step. |
| SN1 Reaction | C1 of butenyl chain | < 1 | Re-hybridization from sp3 to sp2 at the benzylic carbon in the transition state. |
| E2 Elimination | C1 of butenyl chain | > 1 | C-H bond breaking at the benzylic position is rate-determining. |
This table presents hypothetical data and interpretations that would be expected from future KIE studies.
Hammett Plots and Electronic Effects of the Fluoro Group on Reactivity
The Hammett equation, log(k/k₀) = σρ, is a cornerstone of physical organic chemistry used to quantify the electronic effect of substituents on the reactivity of aromatic compounds. libretexts.org The substituent constant (σ) reflects the electronic properties of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.
A Hammett study for a reaction at the butenyl side chain would involve measuring the rates of reaction for a series of para-substituted 1-[(2E)-2-buten-1-yl]benzenes. A plot of log(k/k₀) versus the appropriate Hammett substituent constant (e.g., σ or σ⁺) would yield a straight line with a slope equal to ρ. A negative ρ value would indicate the buildup of positive charge in the transition state, while a positive ρ value would suggest the development of negative charge.
Table 2: Expected Hammett Parameters for Reactions of Substituted 1-[(2E)-2-Buten-1-Yl]benzenes
| Reaction Type | Expected Sign of ρ | Interpretation |
| Electrophilic addition to the double bond | Negative | Development of positive charge (e.g., a carbocation intermediate) in the transition state. |
| Nucleophilic attack at the benzylic position | Positive | Development of negative charge in the transition state. |
This table outlines the expected outcomes of Hammett analysis for future reactivity studies.
Identification and Trapping of Reactive Intermediates
Many chemical reactions proceed through short-lived, high-energy species known as reactive intermediates. libretexts.org Common examples include carbocations, carbanions, free radicals, and carbenes. libretexts.orgddugu.ac.in The identification of these intermediates is crucial for elucidating the reaction mechanism. One common technique for detecting reactive intermediates is chemical trapping, where a "trapping agent" is added to the reaction mixture to react with the intermediate and form a stable, characterizable product. nih.govnih.gov
In reactions of this compound, several reactive intermediates could potentially be formed. For example, in an electrophilic addition reaction, a carbocation intermediate at the benzylic position would be stabilized by the phenyl ring. In radical reactions, a benzylic radical could be formed.
Table 3: Potential Reactive Intermediates and Trapping Agents
| Potential Intermediate | Generating Reaction | Suitable Trapping Agent | Expected Product |
| Benzylic Carbocation | Electrophilic Addition | Azide (N₃⁻) | 1-Azido-1-(4-fluorophenyl)-2-butene |
| Benzylic Radical | Radical Halogenation | TEMPO | 1-(4-Fluorophenyl)-1-(2,2,6,6-tetramethyl-1-piperidinyloxy)-2-butene |
| Carbanion | Deprotonation | Deuterium Oxide (D₂O) | 1-Deuterio-1-[(2E)-2-buten-1-yl]-4-fluorobenzene |
This table provides a guide for the design of experiments to identify potential reactive intermediates.
Reaction Pathway Mapping and Transition State Analysis
Modern computational chemistry provides powerful tools for mapping reaction pathways and analyzing the structures and energies of transition states. wayne.edu Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, locating the transition state that connects reactants to products. The calculated activation energy provides an estimate of the reaction rate, and analysis of the transition state geometry reveals the nature of bond-breaking and bond-forming processes.
For this compound, computational studies could be employed to investigate the mechanisms of various reactions, such as pericyclic reactions (e.g., Claisen rearrangement if an appropriate ether derivative were formed) or the aforementioned electrophilic additions and nucleophilic substitutions. These calculations would complement experimental data from KIE and Hammett studies to provide a comprehensive picture of the reaction mechanism.
Table 4: Computational Approaches for Mechanistic Elucidation
| Computational Method | Information Obtained | Relevance to Mechanism |
| Density Functional Theory (DFT) | Geometries of reactants, products, and transition states; reaction energies and activation barriers. | Provides a detailed model of the reaction pathway and allows for the comparison of competing mechanisms. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions. | Elucidates the electronic effects of the fluoro group and the nature of bonding in the transition state. |
| Intrinsic Reaction Coordinate (IRC) Calculations | Confirms that a calculated transition state connects the correct reactants and products. | Validates the computed reaction pathway. |
This table summarizes the computational tools available for in-depth mechanistic analysis.
Theoretical and Computational Chemistry Studies on 1 2e 2 Buten 1 Yl 4 Fluorobenzene
Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene, the HOMO is predominantly localized on the butenyl side chain and the benzene (B151609) ring, reflecting the electron-rich nature of the π-systems. The LUMO, in contrast, is expected to have significant contributions from the antibonding orbitals of the benzene ring.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 6.60 |
Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
In this compound, the EPS map would be expected to show a region of high electron density around the fluorine atom due to its high electronegativity. The π-system of the benzene ring and the double bond of the butenyl chain would also exhibit negative potential. The hydrogen atoms of the butenyl chain would likely show a positive electrostatic potential.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of electron delocalization and hyperconjugative interactions. The stabilization energy, E(2), associated with the interaction between a donor NBO and an acceptor NBO is a measure of the strength of that interaction.
For this compound, significant hyperconjugative interactions are expected between the π-orbitals of the benzene ring and the σ*-orbitals of the C-C bonds in the butenyl side chain. Additionally, interactions between the lone pairs of the fluorine atom and the antibonding orbitals of the benzene ring are anticipated.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| π(C1-C2) | π(C3-C4) | 18.5 |
| LP(F) | σ(C5-C6) | 2.5 |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional shape of a molecule is crucial to its function. Conformational analysis explores the different spatial arrangements of a molecule's atoms and the energy associated with them.
Ab Initio and Density Functional Theory (DFT) Studies of Conformational Preferences
Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for studying the conformational preferences of molecules. These methods can be used to calculate the relative energies of different conformers and to identify the most stable geometries.
Rotational Barriers and Conformational Dynamics
The energy barriers to rotation around single bonds determine the rate at which a molecule can interconvert between different conformations. These rotational barriers can be calculated using computational methods.
Computational Modeling of Reaction Pathways and Selectivity
Computational modeling is instrumental in elucidating the intricate details of chemical reactions, including the identification of reaction pathways and the prediction of product selectivity.
The transition state is a critical point on the potential energy surface of a reaction, representing the highest energy barrier that must be overcome for reactants to transform into products. Locating this transition state and calculating its energy are fundamental to understanding reaction kinetics. For a hypothetical reaction involving this compound, such as an electrophilic addition to the butenyl double bond, computational methods like Density Functional Theory (DFT) would be employed.
The process typically involves:
Initial Guess: Proposing a plausible geometry for the transition state structure.
Optimization: Using algorithms like the Berny optimization to locate the saddle point on the potential energy surface.
Frequency Analysis: Performing a frequency calculation to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy (energy barrier) of the reaction. A higher energy barrier implies a slower reaction rate.
Table 1: Hypothetical Energy Barriers for Electrophilic Addition to this compound
| Electrophile | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |
| H+ | B3LYP | 6-31G(d) | 15.2 |
| Br+ | M06-2X | def2-TZVP | 10.8 |
| Cl+ | B3LYP | 6-311+G(d,p) | 12.5 |
Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.
Many chemical reactions can yield multiple products, and predicting the major product is a key aspect of computational chemistry.
Regioselectivity refers to the preference for bond formation at one position over another. acs.org In the case of this compound, an electrophilic attack on the double bond could occur at either of the two carbon atoms. Computational analysis of the transition states leading to the different regioisomers can predict the favored product. The pathway with the lower energy barrier will be the dominant one. acs.org Factors such as the stability of the resulting carbocation intermediate play a crucial role and can be computationally assessed.
Stereoselectivity is the preferential formation of one stereoisomer over another. nih.gov For reactions creating new chiral centers in this compound, computational modeling can predict which diastereomer or enantiomer will be formed in excess. This is achieved by comparing the energies of the transition states leading to the different stereoisomers.
Reactions are often carried out in a solvent, which can significantly influence reaction rates and selectivity. Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally less expensive and can provide a good approximation of bulk solvent effects.
Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute. mdpi.com This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which might be crucial for accurate predictions.
The choice of solvent model can impact the calculated energy barriers and the predicted selectivity of reactions involving this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Complex Systems
While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound in a solvent would involve:
System Setup: Placing a molecule of the compound in a box of explicit solvent molecules.
Force Field Application: Defining the potential energy of the system using a classical force field, which describes the interactions between atoms.
Simulation: Solving Newton's equations of motion for all atoms in the system over a series of small time steps.
MD simulations can provide insights into:
Conformational Dynamics: How the molecule flexes and changes its shape in solution.
Solvation Structure: The arrangement of solvent molecules around the solute.
Transport Properties: Such as diffusion coefficients.
Table 2: Exemplary Data from a Hypothetical MD Simulation of this compound in Water
| Property | Simulated Value |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s |
| Average Number of Water Molecules in First Solvation Shell | 25 |
Note: This data is for illustrative purposes and does not represent actual simulation results.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Compounds
A typical QSAR/QSPR study involves:
Dataset Collection: Gathering a set of molecules with known activities or properties.
Descriptor Calculation: Computing a large number of molecular descriptors for each molecule, which are numerical representations of their chemical structure.
Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical model that relates the descriptors to the activity/property.
Model Validation: Assessing the predictive power of the model using external test sets.
For a series of analogs of this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. Similarly, a QSAR model could be constructed to predict a specific biological activity, such as enzyme inhibition or toxicity. The descriptors in such models could include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Advanced NMR techniques, particularly two-dimensional (2D) methods and the observation of specific nuclei like fluorine-19, provide a deeper understanding of connectivity, stereochemistry, and dynamic processes.
Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity and spatial relationships between atoms in 1-[(2E)-2-Buten-1-yl]-4-fluorobenzene.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the butenyl chain, for instance, between the methyl protons and the adjacent olefinic proton, and between the methylene (B1212753) protons and the neighboring olefinic proton. It would also show couplings between the ortho and meta protons on the fluorobenzene (B45895) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For example, the methylene carbon of the butenyl group would show a correlation to the methylene protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of protons, which is critical for determining stereochemistry. In the case of the (2E) isomer, a NOESY experiment would show a correlation between the methylene protons and the methyl protons across the double bond, confirming their trans relationship.
| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | - Olefinic protons with adjacent methylene and methyl protons.- Ortho-protons with meta-protons on the aromatic ring. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | - Methylene protons with the methylene carbon.- Aromatic protons with their respective aromatic carbons. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | - Methylene protons with the ipso- and ortho-carbons of the fluorobenzene ring.- Methyl protons with the olefinic carbons. |
| NOESY | Identifies protons that are close in space. | - Correlation between the methylene protons and the methyl protons, confirming the E-configuration of the double bond. |
Dynamic NMR (DNMR) studies involve acquiring NMR spectra at variable temperatures to investigate dynamic processes such as conformational changes or reaction kinetics. For this compound, DNMR could be employed to study the rotational barrier around the bond connecting the methylene group and the fluorobenzene ring. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for the ortho protons, which would coalesce into a single signal at higher temperatures as the rotation becomes faster. This allows for the calculation of the activation energy for this conformational exchange.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. aiinmr.comwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal probe. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. thermofisher.com For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electron-donating or -withdrawing nature of the butenyl substituent. Furthermore, ¹⁹F NMR is an excellent tool for monitoring the progress of reactions involving this compound. aiinmr.com Any transformation that alters the electronic environment of the fluorophenyl group will result in a change in the ¹⁹F chemical shift, allowing for real-time tracking of the reaction. nih.gov
| NMR Technique | Application to this compound | Information Gained |
| Dynamic NMR | Study of rotation around the C-C bond between the butenyl chain and the aromatic ring. | Rotational energy barriers and conformational dynamics. |
| Fluorine-19 NMR | Characterization and reaction monitoring. | Information on the electronic environment of the fluorine atom and tracking of reaction progress. aiinmr.comnih.gov |
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₁F), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This is a critical step in the characterization of a newly synthesized compound or a reaction product. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a common method for analyzing such compounds. chromatographyonline.comnih.govoup.com
| Parameter | Value for this compound (C₁₀H₁₁F) |
| Molecular Formula | C₁₀H₁₁F |
| Calculated Monoisotopic Mass | 150.08448 u |
| Expected HRMS Result | An ion with a mass-to-charge ratio very close to the calculated value, confirming the elemental composition. |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This technique is instrumental in elucidating the structure of a molecule and can be used to differentiate between isomers. rsc.org In the context of mechanistic studies, MS/MS can be used to identify reaction intermediates and products. For this compound, the molecular ion would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic fragment ions. A prominent fragmentation pathway would be the loss of a methyl radical to form a stable benzylic-allylic cation. Another possible fragmentation is the cleavage of the bond between the butenyl chain and the aromatic ring. The analysis of these fragmentation patterns provides valuable structural information and can help in the identification of this compound in complex mixtures. acs.orgacs.org
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment Ion |
| 150.08 | 135.06 | CH₃• | [C₉H₈F]⁺ (fluorophenylallyl cation) |
| 150.08 | 95.05 | C₄H₅• | [C₆H₄F]⁺ (fluorophenyl cation) |
X-ray Crystallography of Co-crystals or Derivatives for Precise Structural Elucidation of Intermediates or Products
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound at an atomic level. nih.govlongdom.org For this compound, which is a liquid at room temperature, this technique would be applied to a suitable crystalline derivative or a co-crystal. The process involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a unique pattern. By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles.
While specific crystallographic data for this compound itself is not available in the surveyed literature, the methodology is well-established for its structural analogues, such as other fluorine-functionalized compounds and aromatic derivatives. mdpi.comresearchgate.net In a research context, if an intermediate or product in a reaction involving this compound is a stable solid, X-ray crystallography could provide unequivocal proof of its structure. For instance, if the butenyl side chain were to be functionalized to produce a solid carboxylic acid or amide, a crystal of this derivative would elucidate the exact conformation of the entire molecule, including the planarity of the fluorobenzene ring and the geometry of the side chain. This information is invaluable for understanding steric and electronic effects that govern its reactivity.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. mt.comtriprinceton.org These methods are instrumental for identifying functional groups and can be used to monitor the progress of reactions involving this compound.
Functional Group Analysis: The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its distinct structural components: the para-substituted fluorobenzene ring and the trans-disubstituted butenyl group.
Aromatic Ring Vibrations: The fluorobenzene moiety gives rise to several characteristic peaks. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. orgchemboulder.com C=C stretching vibrations within the benzene (B151609) ring are observed in the 1400-1620 cm⁻¹ region. spectroscopyonline.com The para-substitution pattern is often indicated by a strong C-H out-of-plane bending band in the 860-790 cm⁻¹ range. spectroscopyonline.com The C-F bond stretch will also produce a strong absorption, typically in the 1250-1100 cm⁻¹ region.
Butenyl Group Vibrations: The alkene C-H bonds exhibit stretching vibrations in the 3100-3000 cm⁻¹ region. orgchemboulder.com The key C=C double bond stretch for a trans-disubstituted alkene is found in the 1680-1660 cm⁻¹ range. spectroscopyonline.com A very characteristic and strong peak for trans-alkenes is the C-H out-of-plane bending (wagging) vibration, which occurs near 965 cm⁻¹. spectroscopyonline.comquimicaorganica.orgquora.com The aliphatic C-H bonds of the methyl and methylene groups will show stretching vibrations in the 2850-2960 cm⁻¹ range. pressbooks.pub
Reaction Progress Monitoring: These distinct vibrational bands allow for real-time monitoring of chemical reactions. For instance, in a reaction involving the double bond of the butenyl side chain (e.g., hydrogenation, epoxidation, or polymerization), the progress can be tracked by observing the decrease in intensity of the characteristic alkene peaks (e.g., the C=C stretch at ~1670 cm⁻¹ or the trans-C-H wag at ~965 cm⁻¹). spectroscopyonline.com Concurrently, the appearance of new peaks corresponding to the product (e.g., C-O stretching for an epoxide) would be observed. This non-invasive analysis provides valuable kinetic data and helps in optimizing reaction conditions.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| C-H Stretch | Aromatic (=C-H) | 3100 - 3030 | Medium |
| C-H Stretch | Alkene (=C-H) | 3100 - 3000 | Medium |
| C-H Stretch | Alkane (-CH₃, -CH₂-) | 2960 - 2850 | Strong |
| C=C Stretch | Alkene (trans-disubstituted) | 1680 - 1660 | Medium-Weak |
| C=C Stretch | Aromatic Ring | 1620 - 1400 | Medium-Weak |
| C-H Bend | Alkane (-CH₃, -CH₂-) | 1470 - 1370 | Medium |
| C-F Stretch | Fluoroaromatic | 1250 - 1100 | Strong |
| C-H Out-of-Plane Bend | Alkene (trans-disubstituted) | ~965 | Strong, Sharp |
| C-H Out-of-Plane Bend | Aromatic (para-disubstituted) | 860 - 790 | Strong |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Analogues and Enantiomeric Purity Assessment in Research
While this compound is itself an achiral molecule, chiral analogues can be readily synthesized for specialized research, such as in asymmetric catalysis or materials science. Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for studying these chiral molecules. saschirality.org
These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample. saschirality.org This differential absorption provides information about the three-dimensional arrangement of atoms in the molecule, allowing for the determination of its absolute configuration and enantiomeric purity. nih.govthieme-connect.de
Application to Chiral Analogues: A chiral analogue of this compound could be created, for example, by introducing a stereocenter into the butenyl chain, perhaps through an asymmetric epoxidation or hydroxylation reaction. The resulting enantiomers or diastereomers would be indistinguishable by conventional spectroscopy (NMR, IR) but would produce mirror-image ECD and VCD spectra.
Electronic Circular Dichroism (ECD): This technique measures circular dichroism in the UV-Visible range, corresponding to electronic transitions. The ECD spectrum provides information about the stereochemistry around chromophores, such as the fluorobenzene ring and the C=C double bond.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational transitions of the molecule. It provides a structurally rich spectrum that is sensitive to the entire molecular stereochemistry.
By comparing the experimentally measured ECD or VCD spectrum of a chiral analogue to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenter(s) can be unambiguously determined. nih.gov Furthermore, the intensity of the chiroptical signal is directly proportional to the enantiomeric excess (ee) of the sample, making these techniques powerful quantitative tools for assessing the success of an enantioselective synthesis. researchgate.net
No Strategic Research Applications Found for this compound in Advanced Organic Synthesis
Following a comprehensive search of available scientific literature and chemical databases, no specific research or documented applications have been found for the chemical compound this compound in the field of advanced organic synthesis. Consequently, it is not possible to provide a detailed article on its strategic applications as a key building block, its role as a precursor to bioactive molecules, its use in natural product synthesis, or its integration into multicomponent and cascade reactions as per the requested outline.
The investigation into the applications of this specific fluorinated butene derivative did not yield any published studies detailing its use as a precursor for pharmaceutical lead compounds or agrochemical intermediates. Similarly, there is no available information on its employment as an intermediate in the synthesis of natural products.
Furthermore, the search for derivatization strategies involving this compound, such as the synthesis of fluorinated heterocycles or the development of new ligands and catalytic supports, returned no relevant results. The compound also does not appear in the literature concerning its integration into multicomponent reactions (MCRs) or cascade sequences.
While the broader fields of fluorinated building blocks, the synthesis of bioactive molecules, and advanced organic reactions are areas of intense research, it appears that this compound has not been a subject of specific investigation or application in these domains to date. The absence of data for this particular compound prevents the creation of a scientifically accurate and informative article based on the provided structure.
Strategic Applications of 1 2e 2 Buten 1 Yl 4 Fluorobenzene in Advanced Organic Synthesis Research
Application in Materials Science Research as a Monomer or Precursor for Functional Materials
Following a comprehensive review of available scientific literature and research databases, there is currently no specific information detailing the application of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene as a monomer or precursor for the synthesis of functional materials in materials science research. While the broader class of fluorinated organic molecules has established applications in the development of advanced polymers and materials with unique properties, research explicitly identifying the use of this particular compound in polymerization or as a building block for functional materials has not been found.
The field of materials science often utilizes monomers with specific functional groups that can undergo polymerization to create polymers with tailored characteristics. Fluorinated compounds, in general, are of significant interest due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic properties. These characteristics make them valuable in a range of applications, from high-performance plastics to advanced electronic components.
However, the current body of scientific literature does not appear to contain studies that have investigated or reported the polymerization of this compound or its incorporation into functional material backbones. Therefore, detailed research findings, specific examples of materials synthesized from this compound, and corresponding data tables on their properties are not available.
Further research would be necessary to explore the potential of this compound in materials science. Such research would involve investigating its reactivity in various polymerization reactions and characterizing the physical and chemical properties of any resulting polymers or materials. Without such dedicated studies, any discussion of its role in this field would be speculative.
Future Research Directions and Emerging Methodologies for 1 2e 2 Buten 1 Yl 4 Fluorobenzene
Exploration of Sustainable and Green Chemistry Methodologies in Synthesis
Future synthetic strategies for 1-[(2E)-2-buten-1-yl]-4-fluorobenzene will likely prioritize environmental compatibility and resource efficiency. Green chemistry principles offer a roadmap for developing cleaner, safer, and more sustainable routes to this and related molecules. researchgate.net
Solvent-Free Reactions and Renewable Solvents
A primary goal in green synthesis is the reduction or elimination of hazardous organic solvents. ijsr.net Research into the synthesis of this compound could explore solvent-free reaction conditions, potentially utilizing microwave or ultrasound irradiation to facilitate the reaction between a suitable 4-fluorobenzene derivative and a butenylating agent. nih.govnih.gov Such methods have been successfully applied to the synthesis of analogous 1,3-diarylpropenones, demonstrating high yields and selectivity in short reaction times. bas.bgresearchgate.net
Alternatively, the replacement of conventional volatile organic compounds (VOCs) with renewable or benign solvents is a promising direction. Water, supercritical carbon dioxide (scCO₂), and bio-derived solvents are attractive options. ijsr.netrsc.orgsemanticscholar.org Aqueous biphasic catalysis, for example, could facilitate catalyst recovery and reuse, a key principle of green chemistry. rsc.org The unique properties of scCO₂ could also be harnessed for clean, efficient synthesis and product extraction. ijsr.net
| Solvent Type | Examples | Potential Advantages for Synthesis | Challenges |
|---|---|---|---|
| Conventional | Toluene, THF, Dichloromethane | Well-established reactivity profiles | Toxicity, environmental persistence, volatility |
| Renewable/Benign | Water, Ethanol, Cyrene | Low toxicity, biodegradability, reduced environmental impact | Solubility issues, different reactivity, may require catalyst adaptation |
| Supercritical Fluid | scCO₂ | Non-toxic, non-flammable, tunable properties, easy product separation | Requires high-pressure equipment |
| Solvent-Free | N/A | Eliminates solvent waste, potential for high reaction rates | Requires thermally stable reactants, potential for mixing issues |
Photochemistry and Electrochemistry in Novel Transformations
Modern synthetic methods increasingly utilize light and electricity as "traceless" reagents to drive chemical reactions. Photoredox catalysis and electrosynthesis represent powerful, sustainable alternatives to traditional methods that often rely on stoichiometric, and sometimes toxic, oxidants or reductants. chemrxiv.orgrsc.org
Future research could develop photochemical routes to this compound. For instance, the generation of an aryl radical from a 4-fluorobenzene precursor via photoredox catalysis could be coupled with an allylic partner. mdpi.comrsc.org The union of photoredox catalysis with transition metals like nickel has enabled a variety of C-C bond formations under exceptionally mild conditions. nih.gov Similarly, electrochemical methods could be employed for the oxidative coupling of alkene and amine precursors or for allylic C-H oxidation, providing a direct and highly efficient pathway to functionalized products. sigmaaldrich.comresearchgate.net These approaches avoid harsh reagents and often proceed at ambient temperature, significantly improving the environmental footprint of the synthesis. chemrxiv.org
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The precise control of regioselectivity (bond position) and stereoselectivity (3D arrangement) is paramount in synthesizing the (2E) isomer of this compound. Future work will focus on designing advanced catalytic systems that can achieve this with high efficiency.
Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are foundational for C-C bond formation. researchgate.net Future research could focus on developing novel palladium catalysts with specialized ligand architectures to ensure high selectivity for the desired linear (E)-allylated product. For instance, systems involving synergistic catalysis, where a silver co-catalyst mediates C-H activation of the fluorobenzene (B45895) ring, could enable direct allylation with high site-selectivity. nih.govberkeley.edusemanticscholar.org The development of catalysts for the arylation of unprotected allylamines also points toward more step-economical synthetic routes. acs.org
Beyond palladium, ruthenium-catalyzed hydroarylation reactions are emerging as a powerful tool for the synthesis of alkylated arenes. nih.govresearchgate.netrsc.org Research could explore Ru(II) catalysts that can direct the addition of the 4-fluorobenzene C-H bond across a 1,3-butadiene (B125203) or a related C4 synthon, offering an atom-economical route to the target structure. The design of directing groups and ligands will be critical to controlling the regio- and stereochemical outcome of such transformations. nih.gov
Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insight
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced in situ (in the reaction mixture) and operando (while working) spectroscopic techniques allow chemists to observe catalytic processes in real time, providing a "molecular video" of the reaction. wikipedia.org
Future studies on the synthesis of this compound would greatly benefit from these tools. For example, using a fiber-optic probe for Fourier-transform infrared (FTIR) spectroscopy could allow for the real-time tracking of reactant consumption and product formation in a Heck-Matsuda reaction, helping to precisely determine optimal reaction times and identify intermediates. mdpi.comnih.gov Similarly, benchtop NMR spectroscopy can monitor the progress of coupling reactions, providing quantitative data on the ratio of starting materials to products over time without the need for sample workup. azom.com
For more complex catalytic systems, operando Raman spectroscopy is a powerful tool for characterizing the structure of a catalyst under true working conditions. researchgate.netnih.gov This technique, often coupled with online product analysis, can establish direct structure-activity relationships, revealing which catalyst species are responsible for the desired transformation. ornl.gov Combining multiple techniques, such as ATR-IR, UV-Vis, and Raman spectroscopy, can provide a comprehensive picture of homogeneous catalytic cycles, identifying key intermediates and catalyst states. researchgate.net
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The intersection of chemistry, data science, and automation is poised to revolutionize how chemical reactions are discovered and optimized. Machine learning (ML) and artificial intelligence (AI) can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even identify entirely new reaction pathways. arxiv.orgresearchgate.net
For the synthesis of this compound, ML algorithms could be trained on data from high-throughput experimentation (HTE) to rapidly screen hundreds or thousands of potential catalysts, ligands, solvents, and bases. beilstein-journals.org This approach can accelerate the discovery of optimal conditions for known transformations like the Suzuki or Buchwald-Hartwig cross-coupling reactions, maximizing yield and selectivity. nih.govrsc.orgchemrxiv.org Deep learning models can extrapolate from existing experimental data to predict the best catalysts and conditions for new, unseen reactions. rsc.org
| Application Area | AI/ML Tool | Potential Impact | Data Requirement |
|---|---|---|---|
| Condition Optimization | Bayesian Optimization, Random Forest | Rapidly identifies optimal temperature, concentration, catalyst loading to maximize yield. beilstein-journals.org | High-throughput experimentation (HTE) data. |
| Catalyst Selection | Deep Neural Networks | Predicts the best catalyst/ligand combination for a given substrate pair. rsc.org | Large reaction databases (e.g., Reaxys) or curated experimental data. digitellinc.com |
| Yield Prediction | Graph Neural Networks | Forecasts the expected yield of a reaction before it is run. digitellinc.com | Structured data from literature and patents. |
| Pathway Discovery | Reinforcement Learning, Monte Carlo Tree Search | Identifies novel, potentially more efficient synthetic routes. rsc.org | Quantum chemical calculations and a defined set of reaction rules. |
Potential in Interdisciplinary Research Contexts (e.g., advanced materials, chemical biology tool development)
The unique combination of a fluorinated aromatic ring and a reactive butenyl group suggests that this compound could serve as a valuable building block in interdisciplinary research.
In advanced materials science , the fluorobenzene moiety can impart useful properties such as thermal stability, hydrophobicity, and unique electronic characteristics. The butenyl group provides a reactive handle for polymerization or for grafting the molecule onto surfaces. Future research could explore the incorporation of this compound into polymers for applications in specialty coatings, liquid crystals, or electronic materials. The fluorine atom can also be a key component in materials designed for organic electronics or photonics.
In chemical biology , the butenyl group is a versatile functional handle. It can participate in a variety of bio-orthogonal "click" chemistry reactions, such as thiol-ene reactions, allowing it to be selectively attached to proteins or other biomolecules. The fluorophenyl group can act as a probe for studying biological systems, as the ¹⁹F atom provides a unique NMR signature that is absent in biological samples. This makes it an ideal tag for in vivo imaging or for studying drug-protein interactions. Substituted allylic amines, structurally related motifs, are prevalent in many drug molecules, suggesting that derivatives of this compound could be explored as scaffolds in medicinal chemistry. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
